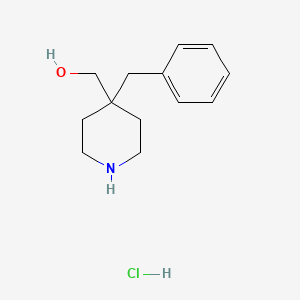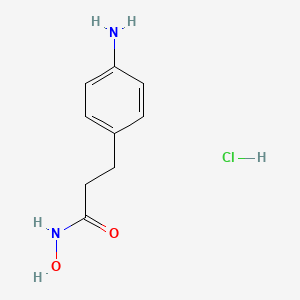
3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride
Übersicht
Beschreibung
The compound is an amide derivative, which are common in pharmaceuticals and biochemistry. They are characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as aminophenols and aminobiphenyls are often synthesized through reactions involving acylation, ring cleavage methodology, and various other organic reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings (phenyl groups) and amine groups (NH2), which can participate in various chemical reactions .Chemical Reactions Analysis
Aminophenols, which are structurally similar to your compound, are known to participate in a variety of chemical reactions. For example, they can undergo oxidation reactions to form quinones .Physical And Chemical Properties Analysis
Aminophenols are typically solid at room temperature and have varying degrees of solubility in water and organic solvents .Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment
Research into 3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride and its derivatives has shown promise in cancer treatment. A study on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a related compound, highlights its role as a histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis, showing promise as an anticancer drug (Zhou et al., 2008). Another study on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which share a similar chemical motif, demonstrated inhibitory activity against HDACs, with significant antiproliferative activity against various cancer cell lines, indicating potential as therapeutic agents (Jiao et al., 2009).
Material Science and Polymer Synthesis
In material science, derivatives of 3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride have been utilized in the synthesis of dendritic polyamides with high degrees of branching. These polyamides, synthesized through a one-pot procedure, show narrow polydispersity and potential applications in various fields due to their unique structural properties (Yamakawa et al., 1999).
Antimicrobial Research
Compounds related to 3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride have also been investigated for their antimicrobial properties. For instance, N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and showed broad-spectrum activity against various microorganisms, including drug-resistant strains, indicating their potential as antimicrobial agents (Ertan et al., 2007).
Wirkmechanismus
Target of Action
Similar compounds such as amines and amine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Amines and their derivatives are known to interact with their targets through various mechanisms, often involving the donation of a proton (h+) to a receptor or enzyme, which can lead to changes in the target’s function .
Biochemical Pathways
Amines and their derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds are known to be well-absorbed and minimally metabolized, with a significant proportion excreted unchanged in the urine .
Result of Action
Similar compounds have been shown to have potent antibacterial activity against both gram-positive and gram-negative strains .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-aminophenyl)-N-hydroxypropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8-4-1-7(2-5-8)3-6-9(12)11-13;/h1-2,4-5,13H,3,6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZDWJSVBDQOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride | |
CAS RN |
1803561-93-4 | |
| Record name | Benzenepropanamide, 4-amino-N-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803561-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



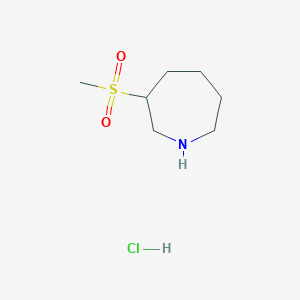
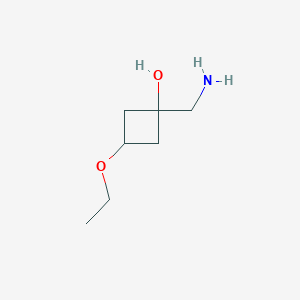
![[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride](/img/structure/B1383380.png)

![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)
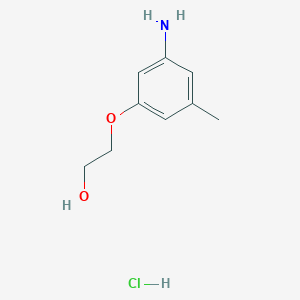
![[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers](/img/structure/B1383387.png)
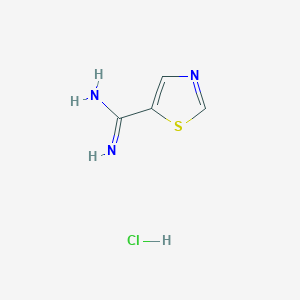
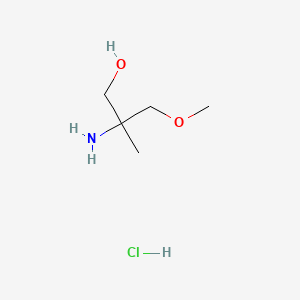
![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)



